Cas no 1503128-95-7 (3-(4-methoxynaphthalen-1-yl)methylazetidine)

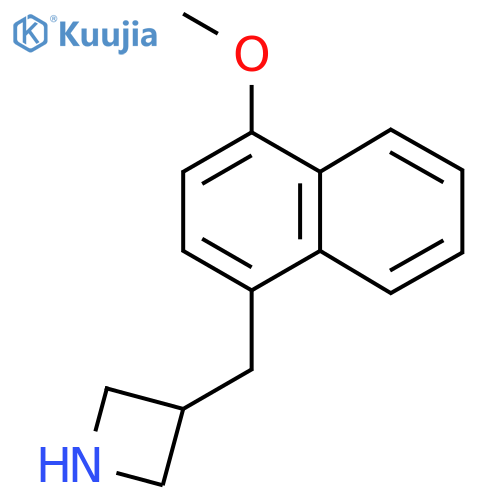

1503128-95-7 structure

商品名:3-(4-methoxynaphthalen-1-yl)methylazetidine

3-(4-methoxynaphthalen-1-yl)methylazetidine 化学的及び物理的性質

名前と識別子

-

- 3-(4-methoxynaphthalen-1-yl)methylazetidine

- AKOS018663646

- 1503128-95-7

- 3-[(4-methoxynaphthalen-1-yl)methyl]azetidine

- EN300-1867261

-

- インチ: 1S/C15H17NO/c1-17-15-7-6-12(8-11-9-16-10-11)13-4-2-3-5-14(13)15/h2-7,11,16H,8-10H2,1H3

- InChIKey: LYPPFESXHKKKPE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=C(C2C=CC=CC=21)CC1CNC1

計算された属性

- せいみつぶんしりょう: 227.131014166g/mol

- どういたいしつりょう: 227.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(4-methoxynaphthalen-1-yl)methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867261-0.25g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1867261-5g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1867261-5.0g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1867261-2.5g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1867261-10.0g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1867261-1.0g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1867261-0.05g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1867261-1g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1867261-10g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1867261-0.5g |

3-[(4-methoxynaphthalen-1-yl)methyl]azetidine |

1503128-95-7 | 0.5g |

$809.0 | 2023-09-18 |

3-(4-methoxynaphthalen-1-yl)methylazetidine 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1503128-95-7 (3-(4-methoxynaphthalen-1-yl)methylazetidine) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量